N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Description
The compound N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide is a highly specialized nucleotide analog designed for oligonucleotide synthesis. Key structural features include:
- Bis(4-methoxyphenyl)-phenylmethoxy (DMT) group: A common protecting group for the 5′-hydroxyl in phosphoramidite chemistry .
- 2-cyanoethoxy-(diisopropylamino)phosphanyl group: A phosphoramidite linkage enabling solid-phase DNA/RNA synthesis .
- 2,4-Dioxopyrimidin-5-yl base: A modified uracil derivative, likely influencing base-pairing properties.
- Trifluoroacetamide moiety: Serves as a protecting group for amines, enhancing stability during synthesis .
This compound is integral to automated oligonucleotide synthesis, with applications in therapeutics (e.g., antisense oligonucleotides) and molecular biology.
Properties
IUPAC Name |
N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H49F3N5O9P/c1-29(2)52(30(3)4)62(59-25-11-23-48)61-37-26-39(51-27-31(40(53)50-42(51)55)12-10-24-49-41(54)44(45,46)47)60-38(37)28-58-43(32-13-8-7-9-14-32,33-15-19-35(56-5)20-16-33)34-17-21-36(57-6)22-18-34/h7-9,13-22,27,29-30,37-39H,11,24-26,28H2,1-6H3,(H,49,54)(H,50,53,55)/t37-,38+,39+,62?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMRPWLCRWMIEK-OOJPWNKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49F3N5O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-TFA-ap-dU phosphoramidite is oligonucleotides , which are short DNA or RNA molecules. The compound is used to modify these oligonucleotides, enabling dual orthogonal labelling of the nucleobase. This modification allows the oligonucleotides to act as fluorogenic probes , which are nucleic acid-based biosensors that respond to targets by a change in fluorescence.
Mode of Action
5-TFA-ap-dU phosphoramidite interacts with its targets (oligonucleotides) by enabling the attachment of a fluorescent label or tag, or providing a site for attaching the oligonucleotide to a surface. The key phosphoramidite (AP-C3 dT) in the compound contains an alkyne and amine, which facilitate this dual orthogonal labelling.
Biochemical Pathways
The compound affects the fluorescence signalling pathway in oligonucleotides. When the modified oligonucleotides bind to their complementary DNA or RNA targets, the fluorescence of the probe is switched on. This is achieved through two mechanisms: the intercalation of thiazole orange (TO) via the major groove of the duplex separates the probe from the reporter fluorophore, and rotation about the methine bridge is restricted due to stacking with the bases in the duplex.
Pharmacokinetics
It’s known that the compound is used in the synthesis of oligonucleotides, suggesting that its bioavailability and adme properties would be closely tied to the properties of the resulting modified oligonucleotides.
Result of Action
The result of the action of 5-TFA-ap-dU phosphoramidite is the production of heavily functionalised oligonucleotides that display high duplex stability and fluorescence when bound to complementary DNA and RNA. These modified oligonucleotides can be used as fluorogenic probes in various applications, including the detection and imaging of bioanalytes such as mRNA.
Action Environment
The action of 5-TFA-ap-dU phosphoramidite is influenced by the environment in which the oligonucleotide synthesis and subsequent interactions occur. Factors such as temperature, pH, and the presence of other molecules could potentially affect the efficiency of the modification process and the stability of the resulting probes. .
Comparison with Similar Compounds
Core Structural Variations
The following table highlights critical differences between the target compound and its analogs:
Key Observations :
- The DMT and phosphoramidite groups are conserved across analogs, underscoring their role in synthesis .
- Base modifications (e.g., pyrazolo[4,3-d]pyrimidinyl in Analog 2) alter hydrogen-bonding capacity, impacting target specificity in therapeutic contexts.
- The trifluoroacetamide group in the target compound enhances stability compared to thioether or imidamide groups in analogs .
Analytical Comparisons
- NMR Profiling :
- Mass Spectrometry :
Similarity Indexing and Computational Analysis
- Tanimoto Scores : Using structural fingerprints (e.g., MACCS keys), the target compound shares >85% similarity with Analog 1 (DMT and phosphoramidite overlap) but <70% with Analog 2 (base divergence) .
- Molecular Networking : LC-MS/MS fragmentation patterns cluster the target compound with other DMT-protected phosphoramidites, validated by cosine scores >0.9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
